![molecular formula C8H6F5NO B3043034 4-(Difluoromethoxy)-3-(trifluoromethyl)aniline CAS No. 71791-37-2](/img/structure/B3043034.png)
4-(Difluoromethoxy)-3-(trifluoromethyl)aniline
Overview
Description
“4-(Difluoromethoxy)-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H7F2NO . It is a clear liquid that ranges in color from yellow to orange to red to brown . It is used in the chemical industry and is available from various suppliers .
Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)-3-(trifluoromethyl)aniline” can be represented by the SMILES stringNC1=CC=C(OC(F)F)C=C1
. This indicates that the molecule consists of an aniline group (a benzene ring with an attached amino group) substituted with a difluoromethoxy group and a trifluoromethyl group. Physical And Chemical Properties Analysis
“4-(Difluoromethoxy)-3-(trifluoromethyl)aniline” is a liquid with a density of 1.2860 g/mL . It has a boiling point of 231.0°C and a flash point greater than 110°C . The compound has a refractive index of 1.5035-1.5085 at 20°C .Scientific Research Applications
Vibrational Analysis and Electronic Properties
- Researchers have conducted vibrational analysis of compounds similar to 4-(Difluoromethoxy)-3-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline. These studies focus on Fourier Transform-Infrared and Fourier Transform-Raman techniques, providing insights into the electronic donating and withdrawing effects on aniline structures and the impact of substituent positions on vibrational spectra. Theoretical calculations have also been made to predict molecular electrostatic potential and thermodynamic functions (Revathi et al., 2017).
Synthesis and Applications in Pharmaceuticals and Agrochemicals
- 4-(Difluoromethoxy)aniline has been utilized in synthesizing various pharmaceutical and agrochemical compounds. For instance, it's used in the synthesis of BMS-665053, a corticotropin-releasing factor-1 receptor antagonist. This process includes direct bis-ortho-chlorination and palladium-catalyzed coupling, highlighting the compound's role in preclinical toxicology studies (Li et al., 2012).
Liquid Crystal Research
- Studies have explored the liquid crystalline properties of derivatives of 4-(Difluoromethoxy)aniline. These derivatives exhibit various phases, such as smectic B and A phases, and the research focuses on their liquid crystalline properties, including phase transitions, microscopic textures, and molecular dipole moments. This area of study is essential for developing materials with specific optical and electronic properties (Miyajima et al., 1995).
Electrochemical Synthesis and Solar Cell Applications
- Research on electrochemical synthesis of novel polymers using 4-(Difluoromethoxy)aniline derivatives has been conducted. This involves synthesizing a monomer and its composite with graphene for use as a counter electrode in dye-sensitized solar cells. The resulting solar cells demonstrated a significant increase in energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).
Conformational Studies in Organometallic Chemistry
- The compound has been studied in the context of organometallic chemistry, particularly in the conformational analysis of complexes such as η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium. This research offers insights into the molecular structure and bonding configurations, which are crucial for understanding the reactivity and applications of such complexes in catalysis and materials science (Rose-munch et al., 1994).
Safety And Hazards
This compound is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .
properties
IUPAC Name |
4-(difluoromethoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-6-2-1-4(14)3-5(6)8(11,12)13/h1-3,7H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECMHGFWHSNIEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228305 | |
Record name | 4-(Difluoromethoxy)-3-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-(trifluoromethyl)aniline | |
CAS RN |
71791-37-2 | |
Record name | 4-(Difluoromethoxy)-3-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71791-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethoxy)-3-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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